1-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-3-(oxan-4-yloxy)propan-1-one
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Overview
Description
1-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-3-(oxan-4-yloxy)propan-1-one is a synthetic organic compound. Its structure features a thiazinanone ring and an oxane moiety, which may impart unique chemical and physical properties. This compound could be of interest in various fields such as medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-3-(oxan-4-yloxy)propan-1-one likely involves multiple steps, including the formation of the thiazinanone ring and the attachment of the oxane group. Typical reaction conditions might include:
Reagents: Starting materials such as 2,6-dimethylthiazine, oxane derivatives, and appropriate protecting groups.
Catalysts: Acid or base catalysts to facilitate ring formation and substitution reactions.
Solvents: Organic solvents like dichloromethane, ethanol, or toluene.
Temperature and Pressure: Controlled conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This might include:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Purification Techniques: Such as crystallization, distillation, or chromatography to ensure high purity.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to monitor the product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-3-(oxan-4-yloxy)propan-1-one may undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-3-(oxan-4-yloxy)propan-1-one could have various scientific research applications, such as:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets or chemical pathways. Potential mechanisms might include:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulation of metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-3-(oxan-4-yloxy)propan-1-one: can be compared with other thiazinanone and oxane derivatives.
Structural Analogs: Compounds with similar ring structures or functional groups.
Uniqueness
Unique Properties: The combination of the thiazinanone and oxane moieties may impart unique chemical reactivity or biological activity.
Comparison: Differences in reactivity, stability, and applications compared to similar compounds.
Properties
IUPAC Name |
1-(2,6-dimethyl-1-oxo-1,4-thiazinan-4-yl)-3-(oxan-4-yloxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4S/c1-11-9-15(10-12(2)20(11)17)14(16)5-8-19-13-3-6-18-7-4-13/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVIJPDYFBVJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1=O)C)C(=O)CCOC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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